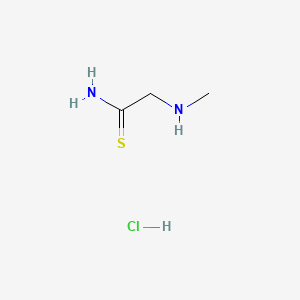

2-(Methylamino)ethanethioamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylamino)ethanethioamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2S and a molecular weight of 140.63 g/mol . It is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of histamine H2-receptor antagonists such as nizatidine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethanethioamide hydrochloride typically involves the reaction of methylamine with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{CSNH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CSNH}_2 ]

The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the reactants and to maximize the yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)ethanethioamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary and secondary amines.

Substitution: Various substituted ethanethioamide derivatives.

Aplicaciones Científicas De Investigación

2-(Methylamino)ethanethioamide hydrochloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly histamine H2-receptor antagonists.

Industry: In the production of fine chemicals and pharmaceutical intermediates.

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)ethanethioamide hydrochloride involves its role as an intermediate in the synthesis of histamine H2-receptor antagonists. These antagonists work by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid. The molecular targets include the H2 receptors, and the pathways involved are related to the inhibition of gastric acid secretion .

Comparación Con Compuestos Similares

Similar Compounds

Nizatidine: A histamine H2-receptor antagonist related to ranitidine.

Ranitidine: Another histamine H2-receptor antagonist used to reduce stomach acid production.

Uniqueness

2-(Methylamino)ethanethioamide hydrochloride is unique in its specific use as an intermediate in the synthesis of nizatidine. Its chemical structure allows for specific interactions in the synthesis process, making it a valuable compound in pharmaceutical chemistry .

Actividad Biológica

2-(Methylamino)ethanethioamide hydrochloride, a compound with the molecular formula C3H9ClN2S, is characterized by its thioamide functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its synthesis, biological interactions, and relevant case studies.

The compound has a molar mass of approximately 154.66 g/mol and appears as a white crystalline solid, soluble in water. Its synthesis typically involves reactions with thionyl chloride and other reagents to form the thioamide structure, which is crucial for its biological activity.

Synthesis Method

A common method for synthesizing this compound includes:

- Reacting 2-(methylamino)ethanol with thionyl chloride in dichloromethane.

- The reaction conditions typically yield high purity and good yields of the desired product.

The biological activity of this compound is primarily attributed to its thioamide group, which may interact with various biological molecules such as enzymes and receptors. This interaction is hypothesized to influence metabolic pathways, potentially leading to therapeutic applications or insights into toxicity profiles.

Interaction Studies

Recent studies have indicated that compounds with similar structural features may exhibit varying degrees of biological activity. Interaction studies suggest that the thioamide group can enhance binding affinities to specific targets within biological systems.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Dimethylamino)thioacetamide hydrochloride | 27366-72-9 | 0.70 |

| N,N-Dimethylaminothioacetamide | 142-25-6 | 0.55 |

| 2-(4-Methylpiperazin-1-yl)ethanamine | 934-98-5 | 0.50 |

This table illustrates the structural similarities between this compound and other compounds, which may help predict its biological behavior based on known activities of these analogs.

Antiviral Activity

One notable area of research involves the evaluation of this compound's potential as an antiviral agent. In a study examining various derivatives for their ability to inhibit viral entry, compounds structurally related to thioamides were tested against Ebola virus pseudotypes. The findings indicated that modifications in the thioamide structure could significantly enhance antiviral activity .

Toxicological Profiles

Another aspect of research focuses on the toxicological profiles associated with thioamide compounds. Studies have shown that while some derivatives exhibit beneficial therapeutic effects, others may present toxicity risks depending on their specific structural features and metabolic pathways .

Propiedades

IUPAC Name |

2-(methylamino)ethanethioamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLZGLCFPGKIKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=S)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.